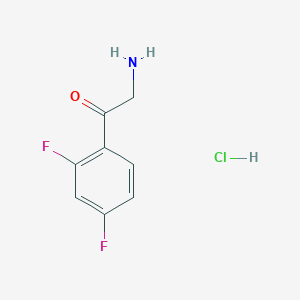

2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-1-(2,4-difluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNYKZOEFAMYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641019 | |

| Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786719-60-6 | |

| Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride (CAS RN: 786719-60-6). Intended for researchers, scientists, and professionals in drug development, this document consolidates available data on its physical and chemical characteristics, proposes a detailed synthetic route based on established methodologies for analogous compounds, and outlines a general analytical procedure for its characterization. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also presents comparative data from structurally similar molecules to provide a predictive framework for its behavior. This guide aims to be a valuable resource for those investigating the potential applications of this and related α-amino ketones.

Introduction

This compound is a fluorinated aromatic ketone containing a primary amine. The presence of the difluorophenyl moiety can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for medicinal chemistry and materials science. α-Amino ketones are recognized as important synthons in organic synthesis, serving as precursors to a variety of heterocyclic compounds and pharmacologically active molecules. This guide collates the available chemical and physical data for the hydrochloride salt and provides detailed, albeit generalized, experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

Specific experimental data for the physical and chemical properties of this compound are not extensively reported in the public domain. The information available from commercial suppliers indicates that it is a solid at room temperature and should be stored in a dry environment.[1] To provide a more comprehensive understanding, the following tables summarize the available data for the target compound and key physicochemical properties of structurally related compounds.

General Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 786719-60-6 | [1] |

| Molecular Formula | C₈H₈ClF₂NO | Inferred |

| Molecular Weight | 207.61 g/mol | Inferred |

| Appearance | Solid | [1] |

| Storage Conditions | Room temperature, keep in a dry area | [1] |

Comparative Physicochemical Properties of Analogous Compounds

Disclaimer: The following data is for structurally related compounds and should be used for estimation purposes only.

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2-Chloro-1-(2,4-difluorophenyl)ethanone | Not available | Not available | Not available |

| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 109 | 388 @ 760 mmHg | Soluble in methanol[2] |

| 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 235 (decomp) | 435.1±40.0 (Predicted) | Not available[3] |

Spectroscopic Data (Comparative)

NMR Spectroscopy Data for 2-Chloro-1-(2,4-difluorophenyl)ethanone

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | |||

| Aromatic-H | 7.94 (ddd) | triplet of doublets of doublets | 8.4, 8.4, 6.8 |

| Aromatic-H | 6.98–6.93 (m) | multiplet | |

| Aromatic-H | 6.88 (ddd) | triplet of doublets of doublets | 10.8, 8.8, 2.8 |

| -CH₂Cl | 4.53 (s) | singlet | |

| ¹³C NMR | |||

| C=O | 194.0 | ||

| Aromatic C-F | 166.0 (d) | doublet | 254.0 |

| Aromatic C-F | Not available | ||

| Aromatic C-H | 132.8, 130.6, 130.5, 130.3 | ||

| Aromatic C-Cl | 136.2 | ||

| -CH₂Cl | 34.7 |

Note: The provided NMR data is for a related compound and serves as an estimation. Actual shifts for this compound will differ due to the presence of the amino group and its protonation state.

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and analysis of this compound based on established chemical literature for similar compounds.

Proposed Synthesis of this compound

The synthesis of α-amino ketones is commonly achieved through the nucleophilic substitution of an α-halo ketone with an amine source. A plausible route for the synthesis of the target compound starts from 2-chloro-1-(2,4-difluorophenyl)ethanone.

Reaction Scheme:

Figure 1: Proposed synthetic pathway for this compound.

Materials:

-

2-Chloro-1-(2,4-difluorophenyl)ethanone

-

Hexamethylenetetramine (urotropine) or aqueous ammonia

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Chloroform

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Formation of the Quaternary Ammonium Salt:

-

In a round-bottom flask, dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone (1 equivalent) in chloroform.

-

Add hexamethylenetetramine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the progress of the reaction.

-

Collect the precipitate by vacuum filtration and wash with cold chloroform.

-

-

Hydrolysis to the Amine Hydrochloride:

-

Suspend the collected solid in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold ethanol and then with diethyl ether to remove any residual impurities and solvent.

-

Dry the product under vacuum to yield this compound.

-

General Protocol for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound. A reverse-phase method would likely be effective.

Figure 2: General workflow for the HPLC analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A suitable gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B to ensure elution of the compound. A starting point could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

-

Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the sample and run the gradient method.

-

Data Processing: Integrate the peak areas in the resulting chromatogram. Purity can be estimated by calculating the percentage of the main peak area relative to the total area of all peaks.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. The biological effects of related fluorinated aromatic compounds can vary widely depending on their overall structure and functional groups. Further research would be required to elucidate any potential pharmacological or biological activity of this compound.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While specific, experimentally-derived data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on available information and data from analogous structures. The proposed synthetic and analytical methods offer a starting point for researchers working with this and similar molecules. It is anticipated that as research into fluorinated organic compounds continues to expand, a more detailed characterization of this compound will emerge.

References

An In-depth Technical Guide to 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride (CAS Number: 786719-60-6)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Structure

2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride, identified by the CAS number 786719-60-6, is a chemical intermediate with significance in the synthesis of various heterocyclic compounds, notably triazolopyrimidine and triazolopyridine derivatives which are explored for their pharmacological potential.[1][2] Its structure features a difluorinated phenyl ring attached to an aminoethanone hydrochloride moiety.

Chemical Structure:

-

IUPAC Name: 2-amino-1-(2,4-difluorophenyl)ethanone;hydrochloride

-

Synonyms: 2-Amino-2',4'-difluoroacetophenone hydrochloride, 2,4-Difluorophenacylamine hydrochloride[3]

-

Molecular Formula: C₈H₈ClF₂NO

-

Molecular Weight: 207.61 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | [4] |

| Appearance | White to off-white powder | Inferred from similar compounds |

| Solubility | As a hydrochloride salt, it is expected to be more soluble in water compared to its free base form. Soluble in polar solvents like methanol. | [5] |

| Purity | Typically available at ≥98% (HPLC) | [4] |

| Storage | Recommended to be stored at room temperature in a dry, well-ventilated place. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the amination of a halogenated precursor. A general and adaptable experimental protocol based on the synthesis of similar aminoketone hydrochlorides is outlined below.[6]

Reaction Scheme:

Caption: A plausible synthetic route to the target compound.

Detailed Experimental Protocol:

-

Formation of the Intermediate Complex:

-

Dissolve 2-chloro-1-(2,4-difluorophenyl)ethanone (1 equivalent) and hexamine (1 equivalent) in chloroform.

-

Stir the mixture at room temperature overnight.

-

Concentrate the reaction mixture by approximately half its volume and then reflux for 3 hours.

-

Cool the mixture, and collect the precipitated crystals by filtration. Wash the crystals and dry them thoroughly.

-

-

Hydrolysis to the Final Product:

-

Add the obtained colorless crystals to a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for approximately 50 minutes.

-

After cooling, the precipitated crystals of this compound are collected by filtration.

-

Spectroscopic and Analytical Data

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the difluorophenyl ring, a singlet for the methylene protons adjacent to the carbonyl and amino groups, and a broad signal for the amine protons. The chemical shifts of the aromatic protons will be influenced by the fluorine substituents. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the difluorophenyl ring (with C-F coupling), and the methylene carbon. |

| IR Spectroscopy | Characteristic peaks for the C=O (ketone) stretching, N-H (amine) stretching and bending, C-F (fluoroaromatic) stretching, and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₈H₇F₂NO) and fragmentation patterns consistent with the structure. |

Biological Activity and Applications

Currently, there is a lack of specific data on the biological activity and mechanism of action for this compound itself. Its primary role documented in the scientific literature is as a key intermediate in the synthesis of more complex molecules.

Role as a Synthetic Intermediate:

This compound serves as a building block for the synthesis of various heterocyclic systems. Of particular note is its use in the preparation of triazolopyridine and triazolopyrimidine derivatives. These classes of compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Caption: The utility of the compound as a synthetic precursor.

Safety and Handling

Safety data sheets for similar aminoketone hydrochlorides indicate that this compound should be handled with care.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[7]

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. Avoid breathing dust/fumes/gas/mist/vapors/spray.[8][9]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

This technical guide provides a summary of the available information on this compound (CAS 786719-60-6). Further research is required to fully elucidate its specific properties and potential biological activities.

References

- 1. CN102924457A - Triazolopyrimidine derivatives, preparation method and uses thereof - Google Patents [patents.google.com]

- 2. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]

- 3. This compound | Delchimica [delchimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Buy Potassium di-tert-butyl phosphate (EVT-362407) | 33494-80-3 [evitachem.com]

- 6. prepchem.com [prepchem.com]

- 7. angenechemical.com [angenechemical.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

Structural Elucidation of 2,4-Difluorophenacylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,4-Difluorophenacylamine hydrochloride (CAS No: 786719-60-6). The document details the expected analytical data and methodologies for its characterization, based on established principles of organic spectroscopy and analysis of analogous structures, due to the limited availability of specific experimental data in public databases.

Chemical Structure and Properties

2,4-Difluorophenacylamine hydrochloride is the hydrochloride salt of an alpha-amino ketone. The structure consists of a 2,4-difluorinated benzene ring attached to a carbonyl group, which is adjacent to a methylene group bearing a primary amine. The amine is protonated to form the hydrochloride salt.

| Identifier | Value |

| IUPAC Name | 2-amino-1-(2,4-difluorophenyl)ethan-1-one hydrochloride |

| CAS Number | 786719-60-6 |

| Molecular Formula | C₈H₈ClF₂NO |

| Molecular Weight | 207.61 g/mol |

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from key spectroscopic techniques for the structural confirmation of 2,4-Difluorophenacylamine hydrochloride.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted data in DMSO-d₆ at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |

| ~8.30 | broad s | 3H | - | -NH₃⁺ |

| ~7.95 | td | 1H | J ≈ 8.8, 6.4 Hz | Ar-H (H6) |

| ~7.50 | ddd | 1H | J ≈ 9.2, 9.2, 2.4 Hz | Ar-H (H5) |

| ~7.30 | td | 1H | J ≈ 8.8, 2.4 Hz | Ar-H (H3) |

| ~4.80 | s | 2H | - | -CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted data in DMSO-d₆ at 100 MHz.

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~192.0 | d, J ≈ 4 Hz | C=O |

| ~165.0 | dd, J ≈ 255, 12 Hz | C-F (C2) |

| ~162.5 | dd, J ≈ 255, 12 Hz | C-F (C4) |

| ~132.5 | dd, J ≈ 10, 3 Hz | Ar-C (C6) |

| ~122.0 | dd, J ≈ 14, 4 Hz | Ar-C (C1) |

| ~112.5 | dd, J ≈ 22, 4 Hz | Ar-C (C5) |

| ~105.0 | t, J ≈ 26 Hz | Ar-C (C3) |

| ~45.0 | s | -CH₂- |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wave Number (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| ~1680 | Strong | C=O stretch (Ketone) |

| ~1615, 1500 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1270 | Strong | C-F stretch |

| ~1140 | Strong | C-F stretch |

Mass Spectrometry (MS)

| Technique | m/z Value | Assignment |

| ESI+ | 172.05 | [M+H]⁺ (protonated free base) |

| ESI+ | 155.05 | [M+H - NH₃]⁺ |

| ESI+ | 141.02 | [C₇H₄F₂O]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of 2,4-Difluorophenacylamine hydrochloride.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Spectral Width: -10 to 220 ppm

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2,4-Difluorophenacylamine hydrochloride sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

A background spectrum should be collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of formic acid can be added to promote protonation if analyzing the free base.

Instrument Parameters (for a Quadrupole Time-of-Flight - QTOF instrument):

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 50-500 m/z

Visualizations

The following diagrams illustrate the logical workflow and structural relationships in the elucidation of 2,4-Difluorophenacylamine hydrochloride.

Spectroscopic and Synthetic Profile of 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties

| Property | Value |

| Chemical Formula | C₈H₈ClF₂NO |

| Molecular Weight | 207.61 g/mol |

| CAS Number | 786719-60-6 |

| IUPAC Name | 2-amino-1-(2,4-difluorophenyl)ethanone;hydrochloride |

Spectroscopic Data

A comprehensive search of available scientific literature and databases did not yield specific, experimentally determined spectroscopic data for 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride. The following tables are presented as a template for data organization and include representative data for structurally analogous compounds to aid in the prediction and interpretation of spectra for the title compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | m | - |

| CH₂ | 4.0 - 4.5 | s | - |

| NH₃⁺ | 8.0 - 8.5 | br s | - |

Note: Predicted values are based on the analysis of similar aromatic ketones and amino ketones.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| Aromatic C-F | 160 - 170 (d, J ≈ 250 Hz) |

| Aromatic C-H | 110 - 135 |

| Aromatic C-C=O | 115 - 125 (dd) |

| CH₂ | 45 - 50 |

Note: Predicted values are based on the analysis of substituted acetophenones.

FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine salt) | 2800-3200 (broad) |

| C=O stretch (ketone) | 1680-1700 |

| C-F stretch | 1100-1300 |

| Aromatic C=C stretch | 1450-1600 |

Note: Expected absorption ranges are based on standard infrared correlation tables.

Mass Spectrometry (MS) Data

| Fragment Ion (m/z) | Proposed Structure |

| 173.05 | [M-Cl-H]⁺ |

| 141.04 | [M-Cl-H-CO]⁺ |

| 113.03 | [C₆H₃F₂]⁺ |

Note: Fragmentation pattern is predicted based on the structure of the parent molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (ATR method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Suitable solvent (e.g., methanol, acetonitrile)

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Logical workflow for synthesis and characterization.

Physical and chemical characteristics of 2,4-Difluorophenacylamine hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physical and chemical characteristics, experimental protocols, and biological activity of 2,4-Difluorophenacylamine hydrochloride (CAS No: 786719-60-6) is limited. This guide provides a comprehensive overview of the available data, supplemented with information on structurally related compounds to offer valuable context and potential starting points for research and development.

Chemical Identity and Physical Properties

Table 1: Identifiers for 2,4-Difluorophenacylamine Hydrochloride

| Identifier | Value |

| Chemical Name | 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride |

| Synonyms | 2,4-Difluorophenacylamine HCl, 2-Amino-2',4'-difluoroacetophenone hydrochloride |

| CAS Number | 786719-60-6 |

| Molecular Formula | C₈H₈ClF₂NO |

| Molecular Weight | 207.61 g/mol |

For comparative purposes, the physical properties of the related compound 2,4-Difluorobenzylamine are presented below. It is important to note that the phenacylamine structure will exhibit different properties from the benzylamine.

Table 2: Physical Properties of 2,4-Difluorobenzylamine (CAS: 72235-52-0)

| Property | Value |

| Appearance | Colorless to pale yellow liquid or crystalline solid |

| Melting Point | 19-21°C |

| Boiling Point | 129-130°C |

| Density | 1.204 g/mL at 25 °C |

| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane; insoluble in water. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 2,4-Difluorophenacylamine hydrochloride is not available in the public domain. However, a general synthetic approach for phenacylamine hydrochlorides can be proposed based on established organic chemistry reactions. A plausible route would involve the α-bromination of 2',4'-difluoroacetophenone followed by a reaction with an amine source and subsequent salt formation.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of 2,4-Difluorophenacylamine hydrochloride.

General Experimental Protocol (Hypothetical):

-

Step 1: α-Bromination of 2',4'-Difluoroacetophenone: To a solution of 2',4'-difluoroacetophenone in a suitable solvent (e.g., chloroform or acetic acid), a brominating agent such as bromine, catalyzed by a Lewis acid like aluminum chloride, is added portion-wise at a controlled temperature. The reaction is monitored by a technique like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench excess bromine, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield 2-bromo-1-(2,4-difluorophenyl)ethanone.

-

Step 2: Amination: The resulting α-bromoketone is dissolved in a suitable solvent and reacted with an ammonia source (e.g., ammonia in methanol or hexamethylenetetramine followed by hydrolysis) to displace the bromide and form the corresponding amine. The reaction progress is monitored until the starting material is consumed.

-

Step 3: Hydrochloride Salt Formation: The crude 2-amino-1-(2,4-difluorophenyl)ethanone is purified, typically by column chromatography. The purified free base is then dissolved in a dry, non-polar solvent like diethyl ether, and a solution of hydrogen chloride in ether is added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with cold ether, and dried under vacuum.

Chemical Characteristics and Reactivity

The chemical reactivity of 2,4-Difluorophenacylamine hydrochloride is dictated by its functional groups: the primary amine, the ketone, and the fluorinated aromatic ring.

-

Amine Group: The primary amine is basic and will react with acids to form salts. It can also undergo N-alkylation, N-acylation, and other reactions typical of primary amines.

-

Ketone Group: The carbonyl group can be reduced to a secondary alcohol or undergo nucleophilic addition reactions.

-

Aromatic Ring: The fluorine substituents are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although such reactions are generally difficult on a deactivated ring. The presence of fluorine atoms can influence the compound's metabolic stability and binding interactions in biological systems.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or any associated signaling pathways for 2,4-Difluorophenacylamine hydrochloride. Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability and altered binding affinities. Therefore, this compound could be a candidate for screening in various biological assays.

Due to the lack of data on its biological targets and mechanism of action, a signaling pathway diagram cannot be provided at this time.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2,4-Difluorophenacylamine hydrochloride was not found. However, based on the data for related compounds such as 2,4-difluorobenzylamine and 2,4-difluorophenylhydrazine hydrochloride, it is prudent to handle this compound with care.

Potential Hazards (Inferred from Related Compounds):

-

May be harmful if swallowed, inhaled, or in contact with skin.

-

May cause skin and eye irritation.

-

Should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn.

This technical guide has been compiled to provide a thorough overview of the currently available information on 2,4-Difluorophenacylamine hydrochloride. Researchers are encouraged to perform their own analytical characterization and safety assessments before use.

The Strategic Role of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl in Modern Antifungal Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of potent triazole antifungal agents. This technical guide delineates the pharmaceutical significance of this compound, focusing on its application as a key building block in the manufacturing of Voriconazole, a frontline antifungal medication. This document provides a comprehensive overview of its synthesis, physicochemical properties, and detailed experimental protocols relevant to its application in pharmaceutical development. Furthermore, this guide explores the broader context of fluorinated compounds in medicinal chemistry and presents logical workflows for its synthetic applications.

Introduction: The Importance of Fluorinated Intermediates

The strategic incorporation of fluorine into pharmaceutical compounds is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] Fluorinated building blocks, such as 2-Amino-1-(2,4-difluorophenyl)ethanone HCl, are therefore highly valuable in medicinal chemistry. This particular compound, a derivative of acetophenone, possesses a unique combination of a reactive amino group and a difluorophenyl moiety, making it an ideal precursor for the synthesis of complex heterocyclic molecules.[1] Its primary and most notable application is in the synthesis of triazole antifungal drugs, which are essential in treating serious fungal infections.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl and its direct precursor, 2-Chloro-1-(2,4-difluorophenyl)ethanone, is essential for their effective use in synthesis. The table below summarizes key quantitative data for these compounds.

| Property | 2-Amino-1-(2,4-difluorophenyl)ethanone HCl | 2-Chloro-1-(2,4-difluorophenyl)ethanone |

| CAS Number | 786719-60-6 | 51336-94-8 |

| Molecular Formula | C₈H₈ClF₂NO | C₈H₅ClF₂O |

| Molecular Weight | 207.61 g/mol | 190.57 g/mol [2] |

| Appearance | Not explicitly available in search results | White crystalline powder[3] |

| Melting Point | Not explicitly available in search results | 44-48 °C[3] |

| Boiling Point | Not explicitly available in search results | 240.9±25.0 °C (Predicted)[3] |

| Solubility | Not explicitly available in search results | Chloroform (Slightly)[3] |

Pharmaceutical Applications: A Gateway to Triazole Antifungals

The predominant pharmaceutical application of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl is as a key starting material in the synthesis of the potent triazole antifungal agent, Voriconazole. Voriconazole is a cornerstone in the treatment of invasive fungal infections, including aspergillosis and candidiasis. The 2,4-difluorophenyl group is a crucial pharmacophore in many azole antifungals, and 2-Amino-1-(2,4-difluorophenyl)ethanone HCl provides an efficient means to incorporate this moiety.

While direct biological activity of 2-Amino-1-(2,4-difluorophenyl)ethanone HCl is not extensively documented, its derivatives, particularly the triazole-containing compounds, exhibit significant antifungal properties.[4] The primary value of the title compound lies in its role as a versatile building block for creating these more complex and biologically active molecules.[1]

Mechanism of Action of Resulting Antifungals

Triazole antifungal agents synthesized from this intermediate, such as Voriconazole, function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts the integrity of the fungal cell membrane, leading to cell death.

Synthesis and Reaction Pathways

The synthesis of pharmaceutically active compounds from 2-Amino-1-(2,4-difluorophenyl)ethanone HCl primarily involves its conversion into a triazole-containing intermediate, which is then further elaborated to the final drug molecule. The overall synthetic strategy typically starts from the more readily available 2-Chloro-1-(2,4-difluorophenyl)ethanone.

Synthesis of the Precursor: 2-Chloro-1-(2,4-difluorophenyl)ethanone

The synthesis of the chloro-precursor is a foundational step and is typically achieved via a Friedel-Crafts acylation.

Synthetic Pathway to Voriconazole

The following diagram illustrates the logical workflow from 2-Chloro-1-(2,4-difluorophenyl)ethanone to Voriconazole. This pathway highlights the implicit formation and utilization of an amino- or triazole-substituted ethanone intermediate.

Experimental Protocols

The following are generalized experimental protocols derived from the available literature for the key synthetic steps in the production of Voriconazole from 2-Chloro-1-(2,4-difluorophenyl)ethanone.

Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone

-

Reaction: Friedel-Crafts Acylation[3]

-

Reagents: 1,3-difluorobenzene, chloroacetyl chloride, anhydrous aluminum trichloride.

-

Procedure:

-

To a reaction vessel, add 1,3-difluorobenzene and anhydrous aluminum trichloride.

-

Stir the mixture at 30-35°C for approximately 30 minutes.

-

Slowly add chloroacetyl chloride dropwise, maintaining the reaction temperature.

-

After the addition is complete, raise the temperature to 50-55°C and continue stirring until the evolution of hydrogen chloride gas ceases (approximately 5 hours).

-

Work-up the reaction mixture by quenching with cold water and extracting with a suitable organic solvent.

-

Purify the product, for instance, by crystallization.

-

Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

-

Reaction: Nucleophilic Substitution

-

Reagents: 2-Chloro-1-(2,4-difluorophenyl)ethanone, 1,2,4-triazole, a suitable base, and solvent.

-

General Procedure:

-

Dissolve 2-Chloro-1-(2,4-difluorophenyl)ethanone in a suitable solvent (e.g., acetone, DMF).

-

Add 1,2,4-triazole and a base (e.g., potassium carbonate) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC, HPLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid, for example, by recrystallization.

-

Synthesis of Voriconazole Intermediate

-

Reaction: Condensation Reaction[5]

-

Reagents: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, 4-chloro-6-ethyl-5-fluoropyrimidine, organolithium derivative (e.g., n-butyllithium), and an inert solvent (e.g., THF).

-

Procedure:

-

In an inert atmosphere, dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in an anhydrous inert solvent.

-

Cool the solution to a low temperature (e.g., -78°C).

-

Slowly add an organolithium reagent.

-

Add a solution of 4-chloro-6-ethyl-5-fluoropyrimidine in the same solvent.

-

Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent and purify using standard techniques such as column chromatography.

-

Conclusion

2-Amino-1-(2,4-difluorophenyl)ethanone HCl stands out as a specialty chemical of high importance in the pharmaceutical industry. Its primary value is realized as a key building block in the multi-step synthesis of the potent antifungal drug, Voriconazole. The presence of the difluorophenyl moiety is a key contributor to the efficacy of the final active pharmaceutical ingredient. The synthetic pathways and protocols outlined in this guide underscore the compound's strategic role in the development of life-saving antifungal medications. Further research into novel derivatives of this compound could potentially lead to the discovery of new therapeutic agents with improved pharmacological profiles.

References

- 1. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]

- 2. 2-Chloro-1-(2,4-difluorophenyl)ethanone | C8H5ClF2O | CID 588083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]

- 4. [Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]

An In-depth Technical Guide on the Safety and Handling of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride (CAS No. 786719-60-6), a chemical intermediate with applications in pharmaceutical research and development.[1] Due to its potential hazards, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

While comprehensive experimental data is not publicly available for all physical properties, the following table summarizes the known quantitative information for this compound and its close structural analogs. Researchers should handle this compound with the assumption that its toxicological properties have not been fully investigated.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₈ClF₂NO | [3] |

| Appearance | Solid | [1][3] |

| Purity | 98% (HPLC) | [3] |

| Storage Temperature | Room Temperature / Ambient Storage | [1][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

-

Acute Toxicity (Oral): May be harmful if swallowed.[5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6][7]

The signal word for this chemical is "Warning" .[2][4][8]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, all work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][9] The following protocols for personal protective equipment and handling are mandatory.

3.1. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure.[10] This includes:

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the compound.[5][11]

-

Eye and Face Protection: Use chemical safety goggles and a face shield.[5] Standard safety glasses are not sufficient.

-

Skin and Body Protection: A complete protective suit or a lab coat that is impervious to chemicals is required.[5]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator is necessary.[5][12]

3.2. General Handling Procedures

-

Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[2][5][6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7][8]

-

Keep the container tightly closed when not in use.[2][6][7][8]

3.3. Storage

Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8][11] The storage area should be secure and accessible only to authorized personnel.[6]

3.4. Disposal

Dispose of unused material and its container at an approved waste disposal facility.[2][6][7][8] Do not allow the chemical to enter drains or waterways.[5][13]

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is critical.

4.1. Inhalation

If inhaled, move the person to fresh air immediately.[2][5][6][7][8][14] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][7][14]

4.2. Skin Contact

In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][5][7][8] Seek medical attention if irritation persists.[2][7]

4.3. Eye Contact

If the chemical enters the eyes, rinse cautiously with water for several minutes.[2][5][6][7][8] Remove contact lenses if present and easy to do, and continue rinsing.[2][6][7] Seek immediate medical attention.[2][5][7]

4.4. Ingestion

If swallowed, rinse the mouth with water.[7][8] Do NOT induce vomiting.[6] Seek immediate medical attention and show the safety data sheet to the attending physician.[5]

4.5. Fire-Fighting Measures

Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish a fire.[2][5][8] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][5][8][15]

Visualized Workflows and Procedures

To further clarify the safety and handling protocols, the following diagrams illustrate key workflows.

References

- 1. This compound | Delchimica [delchimica.com]

- 2. fishersci.com [fishersci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride | 93102-96-6 [sigmaaldrich.com]

- 5. angenechemical.com [angenechemical.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Chloro-1-(3,4-difluorophenyl)ethanone | CAS#:51336-95-9 | Chemsrc [chemsrc.com]

- 10. gerpac.eu [gerpac.eu]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. americanchemistry.com [americanchemistry.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

Toxicological Profile of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride. Due to a lack of specific studies on this compound, much of the information presented is based on data from structurally related molecules and established toxicological principles. All data should be interpreted with this in mind.

Executive Summary

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. This guide summarizes its known and predicted toxicological profile to inform risk assessment and guide safe handling practices. The primary hazards identified from available safety data sheets include skin, eye, and potential respiratory irritation. While specific quantitative toxicity data for this compound is limited, data from structurally similar compounds, such as 2-chloro-1-(2,4-difluorophenyl)ethanone, suggest a moderate order of acute oral toxicity. A comprehensive toxicological evaluation, including assessments of genotoxicity, carcinogenicity, and reproductive toxicity, has not been publicly documented for this compound. This guide provides detailed experimental protocols for key toxicological assays that would be necessary to fully characterize its safety profile.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 786719-60-6 | [1] |

| Molecular Formula | C₈H₈ClF₂NO | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| Appearance | Solid | [2] |

| Synonyms | 2,4-Difluorophenacylamine hydrochloride, 2-amino-1-(2,4-difluorophenyl)ethan-1-one hydrochloride, 2-Amino-2',4'-difluoroacetophenone hydrochloride | [2] |

Toxicological Data

Table 1: Acute Toxicity Data for a Structural Analogue

| Test | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity (LD50) | Rat (male/female) | Oral | ca. 248 mg/kg bw | Category 3 (Toxic if swallowed) | [3] |

| Acute Inhalation Toxicity (LC50) | Rat (male/female) | Inhalation | > 0.043 - < 0.099 mg/L air | - | [3] |

Hazard Identification:

Based on available Safety Data Sheets (SDS) for this compound and its analogues, the primary hazards are:

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

Information regarding genotoxicity, mutagenicity, carcinogenicity, and reproductive toxicity for this compound is not available.

Experimental Protocols

To fully assess the toxicological profile of this compound, a battery of standardized tests would be required. The following are detailed methodologies for key experiments based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[5][6][7]

Principle: The test involves a stepwise procedure with the use of a limited number of animals per step.[5][7] The outcome of each step determines the dose for the next step. The method allows for the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cutoff values.[5]

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[5]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.[5]

-

Dose Preparation: The test substance is typically administered in a suitable vehicle. If not water, the toxicological characteristics of the vehicle must be known.

-

Administration: The substance is administered in a single dose by gavage. Animals are fasted prior to dosing.[8]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A group of three animals is dosed at the selected starting dose.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[7]

-

The outcome (number of animals that die or show signs of toxicity) determines the next step:

-

If mortality is observed in two or three animals, the test is stopped, and the substance is classified.

-

If one animal dies, another group of three animals is dosed at the same level.

-

If no animals die, the next higher dose level is administered to a new group of three animals.

-

-

-

Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.[8]

-

Pathology: All animals are subjected to gross necropsy at the end of the study.[7]

References

- 1. 786719-60-6 this compound AKSci 2319AC [aksci.com]

- 2. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-1-(2,4-difluorophenyl)ethanone HCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazine and imidazole heterocyclic scaffolds utilizing 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride as a key starting material. The protocols are based on established synthetic methodologies for α-amino ketones and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Synthesis of 2,5-Bis(2,4-difluorophenyl)pyrazine

The self-condensation of α-amino ketones is a classical and straightforward method for the synthesis of symmetrically substituted pyrazines. In this protocol, 2-Amino-1-(2,4-difluorophenyl)ethanone HCl undergoes base-mediated self-condensation to form the corresponding 2,5-disubstituted pyrazine. This reaction is a type of dimerization-cyclization-oxidation process.

Reaction Pathway

The synthesis proceeds through the initial neutralization of the hydrochloride salt to the free α-amino ketone. Two molecules of the free amine then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine product. Air or a mild oxidizing agent present in the reaction medium typically facilitates the final oxidation step.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2,5-bis(2,4-difluorophenyl)pyrazine. These values are based on general procedures for similar reactions and may require optimization.

| Parameter | Value |

| Starting Material | 2-Amino-1-(2,4-difluorophenyl)ethanone HCl |

| Reagents | Sodium Bicarbonate (NaHCO₃) |

| Solvent | Ethanol/Water (e.g., 1:1 v/v) |

| Reaction Temperature | Reflux (approx. 80-90 °C) |

| Reaction Time | 4 - 8 hours |

| Expected Yield | 60 - 80% |

| Product Molecular Weight | 304.25 g/mol |

Experimental Protocol

Materials:

-

2-Amino-1-(2,4-difluorophenyl)ethanone HCl

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol (EtOH)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-1-(2,4-difluorophenyl)ethanone HCl (1.0 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water (e.g., 40 mL for a 10 mmol scale reaction).

-

Base Addition: To the stirred suspension, slowly add sodium bicarbonate (2.5 eq) in portions. Effervescence will be observed.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature. A precipitate of the product may form.

-

Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol. If no precipitate forms, reduce the volume of the solvent under reduced pressure and then cool to induce crystallization.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel if necessary.

-

Drying: Dry the purified product under vacuum to obtain 2,5-bis(2,4-difluorophenyl)pyrazine as a solid.

Synthesis of 4-(2,4-Difluorophenyl)-Substituted Imidazoles

The Radziszewski reaction and its variations provide a versatile method for the synthesis of substituted imidazoles from α-amino ketones. In this general protocol, 2-Amino-1-(2,4-difluorophenyl)ethanone HCl is condensed with an aldehyde in the presence of an ammonia source to yield a trisubstituted imidazole.

Reaction Pathway

This is a one-pot, multi-component reaction. The α-amino ketone, an aldehyde, and an ammonia source (such as ammonium acetate) react to form the imidazole ring. The aldehyde provides the C2 carbon of the imidazole ring, while the α-amino ketone provides the C4 and C5 carbons and one of the nitrogen atoms.

Quantitative Data

The following table provides representative reaction parameters for the synthesis of a 2,4-disubstituted imidazole. The choice of aldehyde will determine the substituent at the 2-position of the imidazole.

| Parameter | Value |

| Starting Material | 2-Amino-1-(2,4-difluorophenyl)ethanone HCl |

| Reagents | Aldehyde (e.g., Benzaldehyde), Ammonium Acetate |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 100 - 120 °C |

| Reaction Time | 2 - 6 hours |

| Expected Yield | 50 - 75% |

Experimental Protocol

Materials:

-

2-Amino-1-(2,4-difluorophenyl)ethanone HCl

-

An appropriate aldehyde (e.g., benzaldehyde)

-

Ammonium acetate (NH₄OAc)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Amino-1-(2,4-difluorophenyl)ethanone HCl (1.0 eq), the desired aldehyde (1.1 eq), and a large excess of ammonium acetate (e.g., 10 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Reaction: Heat the mixture with stirring at 100-120 °C. Monitor the reaction by TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium bicarbonate solution, until the mixture is basic (pH ~8-9).

-

Isolation: The product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Drying: Dry the purified imidazole derivative under vacuum.

Application Notes and Protocols for the Synthesis of Novel Antifungal Agents from 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens represents a significant and growing threat to public health. This necessitates the development of novel antifungal agents with improved efficacy and broader spectra of activity. Azole antifungals, a prominent class of drugs, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth.[3] 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride is a key starting material for the synthesis of various heterocyclic compounds, including novel triazole-based antifungal agents analogous to fluconazole.[4][5] The 2,4-difluorophenyl moiety is a common structural feature in many potent antifungal drugs.[6]

These application notes provide detailed protocols for the synthesis of novel fluconazole-based compounds using a derivative of this compound, specifically 2-chloro-2',4'-difluoroacetophenone, as a precursor. The protocols are based on established literature procedures and include methods for evaluating the in vitro antifungal activity of the synthesized compounds.

Key Applications

-

Synthesis of Novel Azole Antifungals: This precursor is instrumental in the synthesis of new triazole and other heterocyclic derivatives with potential antifungal properties.[4][7]

-

Structure-Activity Relationship (SAR) Studies: The synthesized analogues can be used to explore the relationships between chemical structure and antifungal potency, guiding the design of more effective drugs.[6]

-

Drug Discovery and Development: These protocols support the initial phases of drug discovery by providing a clear pathway for the creation and preliminary evaluation of new chemical entities targeting fungal infections.

Experimental Protocols

The synthesis of novel fluconazole analogues from 2-chloro-2',4'-difluoroacetophenone involves a multi-step process, as illustrated in the workflow below.

Diagram: Synthetic Workflow for Fluconazole Analogues

Caption: Synthetic pathway for novel fluconazole analogues.

Protocol 1: Synthesis of 4-Amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium Chloride (Compound 2)[4][5]

Materials:

-

2-chloro-2′,4′-difluoroacetophenone

-

4-amino-1,2,4-triazole

-

2-propanol

-

Dichloromethane (CH2Cl2)

Procedure:

-

Dissolve 1 g (4.46 mmol) of 2-chloro-2′,4′-difluoroacetophenone in 6 mL of 2-propanol.

-

Bring the solution to reflux.

-

Add 300 mg (3.56 mmol) of 4-amino-1,2,4-triazole to the refluxing solution.

-

Monitor the reaction for completion.

-

Once complete, evaporate the solvent under reduced pressure.

-

Add 6 mL of CH2Cl2 to the crude product and stir for 30 minutes.

-

Collect the precipitated product by filtration.

-

Wash the solid with two 6 mL portions of CH2Cl2.

-

Dry the product to yield pure compound 2 as a white solid.

Protocol 2: Synthesis of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (Compound 3)[4][5]

Materials:

-

Compound 2 (from Protocol 1)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Water

Procedure:

-

Prepare a cold solution of 1.9 g (6.18 mmol) of compound 2 in 20 mL of water.

-

Add 0.63 mL of concentrated HCl and 470 mg (6.8 mmol) of NaNO2 to the cold solution.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Upon completion, neutralize the reaction mixture by adding a saturated solution of NaHCO3, which will cause a solid to form.

-

Purify the resulting residue by flash column chromatography to obtain compound 3.

Protocol 3: Synthesis of 2-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane (Compound 4)[4]

Materials:

-

Compound 3 (from Protocol 2)

-

Trimethylsulfoxonium iodide (TMSI)

-

20% Sodium Hydroxide (NaOH) solution

-

Toluene

Procedure:

-

Convert the carbonyl group of compound 3 to an epoxide in the presence of trimethylsulfoxonium iodide and 20% NaOH in toluene.

-

Follow established literature procedures for this type of epoxidation reaction.

Protocol 4: In Vitro Antifungal Activity Assay (Microdilution Method)[4][5]

Materials:

-

Synthesized antifungal compounds

-

Fluconazole (positive control)

-

Fungal strains (e.g., Candida albicans, Candida krusei, Candida glabrata, Aspergillus fumigatus)

-

RPMI 1640 medium

-

96-well microplates

-

Spectrophotometer (ELISA reader)

Procedure:

-

Prepare stock solutions of the test compounds and fluconazole in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in RPMI 1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

-

Prepare a standardized inoculum of each fungal strain.

-

Add the fungal inoculum to each well containing the diluted compounds.

-

Incubate the plates at an appropriate temperature (e.g., 30-35°C) for a specified period (e.g., 24-72 hours).[8][9]

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥90%), by visual inspection or by measuring the absorbance at a specific wavelength (e.g., 625 nm).[8]

Quantitative Data Summary

The in vitro antifungal activities of synthesized fluconazole analogues (compounds 8a-8r from the source) were evaluated against various fungal strains.[5] The results, expressed as Minimum Inhibitory Concentration (MIC) in μg/mL, are summarized in the table below. Fluconazole was used as a reference drug.

| Compound | C. albicans (ATCC 10231) | C. krusei (ATCC 6258) | C. glabrata (ATCC 90030) | C. parapsilosis (ATCC 22019) | C. tropicalis (PTCC 5028) |

| 8b | 0.5 | 0.5 | 1 | 2 | 4 |

| 8c | 0.5 | 0.5 | 2 | 1 | 2 |

| 8e | 0.5 | 0.5 | 1 | 2 | 4 |

| 8g | 1 | 2 | 4 | 4 | 8 |

| 8h | 2 | 1 | 8 | 4 | 8 |

| 8i | 4 | 4 | 16 | 8 | 16 |

| 8k | 8 | 8 | 16 | 16 | 32 |

| 8p | 16 | 16 | 32 | 32 | 64 |

| Fluconazole | 16 | 16 | 4 | 8 | 4 |

Data extracted from ACS Omega 2021, 6, 39, 25585–25603.[4]

Mechanism of Action: Azole Antifungals

Azole antifungals, including the novel compounds synthesized through these protocols, primarily exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7] This enzyme is a key component of the ergosterol biosynthesis pathway.

Diagram: Azole Antifungal Mechanism of Action

Caption: Inhibition of ergosterol synthesis by azole antifungals.

By inhibiting CYP51, azole drugs prevent the conversion of lanosterol to 14-demethyl lanosterol.[10] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell.[1] The resulting alterations in the cell membrane's structure and function disrupt essential processes, ultimately leading to the inhibition of fungal growth (fungistatic) or cell death (fungicidal).[3]

References

- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. davidmoore.org.uk [davidmoore.org.uk]

- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for N-alkylation of 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the N-alkylation of 2-amino-1-(2,4-difluorophenyl)ethanone hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The N-alkylation of this primary amine introduces molecular diversity, allowing for the exploration of structure-activity relationships in drug discovery programs. Two primary methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be adaptable for a range of alkylating agents and reaction scales.

Reaction Overview

The N-alkylation of 2-amino-1-(2,4-difluorophenyl)ethanone can be achieved through two principal synthetic routes:

-

Direct N-Alkylation: This method involves the reaction of the primary amine with an alkyl halide in the presence of a base. The base is crucial to neutralize the hydrohalic acid formed during the reaction and to deprotonate the ammonium salt, liberating the free amine for alkylation.

-

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-alkylated product. This method is particularly useful for introducing a wide variety of substituents and avoids the potential for over-alkylation often associated with direct alkylation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the N-alkylation of this compound and analogous compounds. Due to the limited availability of specific data for the target molecule, examples for structurally similar substrates are included to provide a reference for expected outcomes.

| Starting Material | Alkylating Agent | Method | Reducing Agent / Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2-Amino-1-(2,4-difluorophenyl)ethanone HCl | Methyl Iodide | Direct Alkylation | K₂CO₃ | Acetonitrile | 12 | ~85-95 | [Estimated] |

| 2-Amino-1-(2,4-difluorophenyl)ethanone HCl | Benzyl Bromide | Direct Alkylation | K₂CO₃ | DMF | 8 | ~90 | [Estimated] |

| 2-Amino-1-(2,4-difluorophenyl)ethanone HCl | Formaldehyde | Reductive Amination | NaBH(OAc)₃ | 1,2-Dichloroethane | 24 | ~80-90 | [Estimated] |

| 2-Amino-1-(2,4-difluorophenyl)ethanone HCl | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | 1,2-Dichloroethane | 24 | ~85-95 | [Estimated] |

| 2-Amino-1-phenylethanone | Benzaldehyde | Reductive Amination | NaBH₄ / Ti(OiPr)₄ | Dichloromethane | 12 | 85 | [Generic Protocol] |

| 5-(7-chloro-2-methyl-1,6-naphthyridin-3-yl)-2,4-difluorobenzenamine | Methylamine | Nucleophilic Substitution | - | Ethanol | 12 | - | [WO 2013/134298 A1][1] |

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

-

Add the base (e.g., anhydrous potassium carbonate, 2.0-3.0 eq) to the suspension.

-

Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and liberate the free amine.

-

Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Method 2: Reductive Amination with Aldehydes or Ketones

This protocol provides a general procedure for the N-alkylation of this compound via reductive amination.

Materials:

-

This compound

-

Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone) (1.0 - 1.2 equivalents)

-

Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN)) (1.2 - 1.5 equivalents)

-

Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), methanol, tetrahydrofuran (THF))

-

Triethylamine (Et₃N) or other suitable base (1.0 equivalent, to neutralize the hydrochloride)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

-

Add triethylamine (1.0 eq) to neutralize the hydrochloride salt and stir for 15-30 minutes at room temperature.

-

Add the aldehyde or ketone (1.0-1.2 eq) to the reaction mixture and stir for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

-

In a separate flask, if necessary, prepare a solution or suspension of the reducing agent in the anhydrous solvent.

-

Slowly add the reducing agent to the reaction mixture. Be cautious as some reducing agents can react exothermically.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualizations

Caption: Workflow for Direct N-Alkylation.

Caption: Workflow for Reductive Amination.

Characterization

The successful N-alkylation and the purity of the final product should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-alkylated product. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the protons and carbons near the nitrogen atom are indicative of a successful reaction.

-